molecular formula C7H18NO2PS B8607082 O,O-diethyl propylphosphoramidothioate

O,O-diethyl propylphosphoramidothioate

Cat. No.: B8607082
M. Wt: 211.26 g/mol
InChI Key: LKBKSHREZFFKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O,O-Diethyl propylphosphoramidothioate is an organophosphorus compound characterized by a phosphoramidothioate backbone with ethyl (O,O-diethyl) and propyl substituents. Phosphoramidothioates generally feature a sulfur atom replacing one oxygen in the phosphate ester and an amido group (NH) bonded to the phosphorus center. Such compounds are often utilized as pesticides or chemical intermediates due to their reactivity and biological activity .

The propyl group in this compound may influence its lipophilicity, degradation kinetics, and bioactivity compared to shorter or bulkier alkyl chains. For instance, O,O-bis(pentachlorophenyl) propylphosphoramidothioate (a related compound) was synthesized in 2025 via reactions of O-pentachlorophenyl alkylphosphoroamidochloridothioates with acetamides, highlighting the versatility of such structures in synthetic chemistry .

Properties

Molecular Formula

C7H18NO2PS

Molecular Weight

211.26 g/mol

IUPAC Name

N-diethoxyphosphinothioylpropan-1-amine

InChI

InChI=1S/C7H18NO2PS/c1-4-7-8-11(12,9-5-2)10-6-3/h4-7H2,1-3H3,(H,8,12)

InChI Key

LKBKSHREZFFKQU-UHFFFAOYSA-N

Canonical SMILES

CCCNP(=S)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Alkyl vs. Aryl Groups: Compounds like fensulfothion (aryl substituent) exhibit high nematocidal activity due to enhanced stability and target affinity . In contrast, this compound’s propyl group may reduce environmental persistence compared to aromatic analogs but improve soil mobility. Diazinon’s pyrimidinyl group enhances its insecticidal specificity by interacting with acetylcholinesterase in pests .

Toxicity Profiles

  • Prothoate and fensulfothion demonstrate acute toxicity (LD50 < 50 mg/kg), attributed to their carbamoylmethyl and sulfinylphenyl groups, which increase cholinergic activity .
  • Diazinon’s moderate toxicity (LD50 300–400 mg/kg) reflects its slower metabolic activation . Propylphosphoramidothioates’ toxicity is likely intermediate but requires empirical validation.

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